molecular formula C8H12N2O B13947549 2,4-Diamino-3,5-dimethylphenol

2,4-Diamino-3,5-dimethylphenol

Cat. No.: B13947549
M. Wt: 152.19 g/mol
InChI Key: PYFXEDDXCHOKKD-UHFFFAOYSA-N
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Description

2,4-Diamino-3,5-dimethylphenol is an organic compound with the molecular formula C8H12N2O It is a derivative of phenol, characterized by the presence of two amino groups and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-3,5-dimethylphenol typically involves the nitration of 3,5-dimethylphenol followed by reduction. The nitration process introduces nitro groups into the aromatic ring, which are subsequently reduced to amino groups. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of xylene as a starting material, which undergoes carbonylation, oxidation, and hydrolysis to produce 3,5-dimethylphenol. This intermediate is then subjected to nitration and reduction to yield the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-3,5-dimethylphenol undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the activating effect of the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst is commonly used for reduction.

    Substitution: Electrophilic reagents such as halogens and sulfonic acids can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2,4-dinitro-3,5-dimethylphenol.

    Reduction: Regeneration of this compound from its nitro derivative.

    Substitution: Formation of halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

2,4-Diamino-3,5-dimethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diamino-3,5-dimethylphenol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-3,5-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual amino and methyl groups provide a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2,4-diamino-3,5-dimethylphenol

InChI

InChI=1S/C8H12N2O/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,9-10H2,1-2H3

InChI Key

PYFXEDDXCHOKKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)C)N)O

Origin of Product

United States

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